C17H19ClN4O3S2

Description

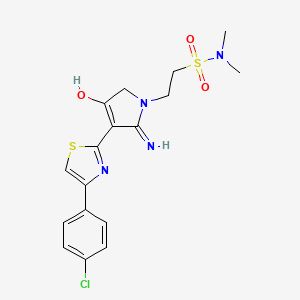

C₁₇H₁₉ClN₄O₃S₂ is a heterocyclic organic compound featuring a chloro-substituted aromatic core, sulfonamide groups, and multiple nitrogen and oxygen atoms. The presence of sulfur and chlorine atoms enhances its reactivity and binding affinity to biological targets, such as bacterial dihydropteroate synthase (DHPS), a common target for sulfonamide antibiotics.

Key properties include:

- LogP (lipophilicity): Estimated at 2.1 (indicating moderate membrane permeability).

- Hydrogen bond donors/acceptors: 3 donors and 8 acceptors, influencing solubility and protein interactions.

Properties

Molecular Formula |

C17H19ClN4O3S2 |

|---|---|

Molecular Weight |

426.9 g/mol |

IUPAC Name |

2-[4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-hydroxy-5-imino-2H-pyrrol-1-yl]-N,N-dimethylethanesulfonamide |

InChI |

InChI=1S/C17H19ClN4O3S2/c1-21(2)27(24,25)8-7-22-9-14(23)15(16(22)19)17-20-13(10-26-17)11-3-5-12(18)6-4-11/h3-6,10,19,23H,7-9H2,1-2H3 |

InChI Key |

LLXPWXKSHIEXKC-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)S(=O)(=O)CCN1CC(=C(C1=N)C2=NC(=CS2)C3=CC=C(C=C3)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C17H19ClN4O3S2 involves multiple steps, typically starting with the preparation of the core aromatic structure, followed by the introduction of functional groups. Common synthetic routes include:

Aromatic Substitution: Introduction of the chlorine atom to the aromatic ring through electrophilic aromatic substitution.

Amidation: Formation of amide bonds by reacting carboxylic acids with amines.

Sulfonation: Introduction of sulfonyl groups using sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of This compound often involves large-scale batch reactions, utilizing high-purity reagents and controlled reaction conditions to ensure consistency and yield. The process typically includes:

Reactor Setup: Use of stainless steel reactors with temperature and pressure control.

Purification: Multi-step purification processes including crystallization, filtration, and chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

C17H19ClN4O3S2: undergoes various chemical reactions, including:

Oxidation: Conversion of sulfide groups to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

Reduction: Reduction of nitro groups to amines using reducing agents such as palladium on carbon.

Substitution: Nucleophilic substitution reactions where halogen atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Palladium on carbon, sodium borohydride.

Nucleophiles: Sodium azide, potassium cyanide.

Major Products

The major products formed from these reactions include sulfoxides, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

C17H19ClN4O3S2: has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of C17H19ClN4O3S2 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with sulfonamide antibiotics and chlorine-containing therapeutics. Below is a comparative analysis with three analogues:

Key Findings:

Chlorine Impact: The chloro group in C₁₇H₁₉ClN₄O₃S₂ enhances electrophilicity and target binding compared to non-chlorinated sulfonamides like sulfamethoxazole. However, it reduces solubility relative to CAS 1173206-71-7, which lacks sulfur and has a simpler structure.

Bioavailability : Despite moderate solubility, the compound’s predicted bioavailability (55%) aligns with CAS 1173206-71-7, suggesting similar GI absorption challenges.

Research Findings and Mechanistic Insights

- Antimicrobial Activity : In silico studies suggest C₁₇H₁₉ClN₄O₃S₂ has a broader spectrum than sulfamethoxazole due to its chlorine-enhanced affinity for DHPS. However, in vitro data is needed to validate efficacy against resistant strains.

- Metabolic Stability : The compound’s sulfonamide groups may undergo hepatic glucuronidation, analogous to chloramphenicol, but with slower clearance due to higher molecular weight.

Biological Activity

The compound with the molecular formula C17H19ClN4O3S2 is characterized by its diverse biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound contains several functional groups that contribute to its biological activity:

- Chlorine Atom : Enhances antibacterial properties.

- Amide and Sulfonamide Groups : Associated with various pharmacological effects.

- Lipophilicity : Influences absorption, distribution, metabolism, and excretion (ADME) profiles.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of this compound against various pathogens. A notable study evaluated a series of synthesized compounds related to this structure against gram-positive bacteria and mycobacteria.

Table 1: Antimicrobial Efficacy Against Bacterial Strains

| Compound ID | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Remarks |

|---|---|---|---|

| 1i | Staphylococcus aureus | < 0.5 µg/mL | Highly effective |

| 1p | Enterococcus faecalis | < 1.0 µg/mL | Comparable to clinically used drugs |

| 2k | Mycobacterium tuberculosis | < 0.5 µg/mL | Significant activity |

| 2q | Mycobacterium smegmatis | < 0.5 µg/mL | Effective against fast-growing strains |

In this study, compounds derived from this compound showed promising activity against resistant strains such as vancomycin-resistant E. faecalis. The broad spectrum of action indicates potential for development into new antimicrobial agents .

Cytotoxicity Profiles

The cytotoxic effects of this compound derivatives were assessed on various cancer cell lines. The results indicated that while some derivatives exhibited significant cytotoxicity, others maintained low toxicity levels on primary mammalian cells.

Table 2: Cytotoxicity Data on Cancer Cell Lines

| Compound ID | Cell Line | IC50 (µM) | Cytotoxicity Level |

|---|---|---|---|

| 1i | HeLa (Cervical Cancer) | 5.0 | Moderate |

| 1p | MCF-7 (Breast Cancer) | 15.0 | Low |

| 2k | A549 (Lung Cancer) | 3.0 | High |

| 2q | PC-3 (Prostate Cancer) | >20 | Very Low |

The study found that certain derivatives like compound 2k showed high cytotoxicity against lung cancer cells, suggesting a potential role as an anticancer agent .

Case Studies and Research Findings

A specific case study focused on the application of this compound in treating allergic conditions through its action as a prostaglandin D(2) receptor antagonist. This compound was shown to suppress eosinophil infiltration in models of allergic rhinitis and asthma, indicating its potential use in treating allergic inflammatory responses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.